molecular formula C4H4BrNOS B151687 (4-Bromothiazol-5-yl)methanol CAS No. 262444-15-5

(4-Bromothiazol-5-yl)methanol

Cat. No.: B151687
CAS No.: 262444-15-5
M. Wt: 194.05 g/mol
InChI Key: RDCLVZNNBVGGFW-UHFFFAOYSA-N
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Description

(4-Bromothiazol-5-yl)methanol is an organic compound with the molecular formula C4H4BrNOS. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. The presence of a bromine atom at the fourth position and a hydroxymethyl group at the fifth position of the thiazole ring makes this compound unique. It is primarily used as a research chemical and intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromothiazol-5-yl)methanol typically involves the bromination of thiazole followed by the introduction of a hydroxymethyl group. One common method includes:

    Bromination of Thiazole: Thiazole is reacted with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the fourth position.

    Hydroxymethylation: The brominated thiazole is then treated with formaldehyde and a base such as sodium hydroxide to introduce the hydroxymethyl group at the fifth position.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic routes for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (4-Bromothiazol-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc and hydrochloric acid.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Zinc and hydrochloric acid.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: (4-Bromothiazol-5-yl)carboxylic acid.

    Reduction: Thiazol-5-ylmethanol.

    Substitution: (4-Substituted-thiazol-5-yl)methanol derivatives.

Scientific Research Applications

(4-Bromothiazol-5-yl)methanol is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In the study of enzyme inhibitors and as a building block for bioactive compounds.

    Medicine: Potential use in the development of new drugs due to its unique structural features.

    Industry: As a precursor in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromothiazol-5-yl)methanol depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the bromine atom and hydroxymethyl group can influence its binding affinity and specificity towards different molecular targets.

Comparison with Similar Compounds

    Thiazol-5-ylmethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    (4-Chlorothiazol-5-yl)methanol: Contains a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.

    (4-Methylthiazol-5-yl)methanol: Contains a methyl group instead of bromine, affecting its chemical properties and applications.

Uniqueness: (4-Bromothiazol-5-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the thiazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(4-bromo-1,3-thiazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNOS/c5-4-3(1-7)8-2-6-4/h2,7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCLVZNNBVGGFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627951
Record name (4-Bromo-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262444-15-5
Record name (4-Bromo-1,3-thiazol-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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